

physical and chemical properties of Tetromycin B

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Compound of Interest

Compound Name: Tetromycin B

Cat. No.: B10780481

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Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a naturally occurring tetrone acid derivative isolated from *Streptomyces axinellae*. It has garnered significant interest within the scientific community due to its potent biological activities, primarily as a cysteine protease inhibitor with notable anti-trypanosomal effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tetromycin B**, its mechanism of action, and relevant experimental methodologies. The information is presented to support further research and development efforts targeting this promising bioactive compound.

Chemical and Physical Properties

Tetromycin B is a complex macrolide with a distinct chemical structure. While extensive quantitative data is not uniformly available in publicly accessible literature, the following tables summarize the key physical and chemical properties based on existing reports and vendor specifications.

Table 1: General and Physical Properties of **Tetromycin B**

Property	Value	Source
CAS Number	180027-84-3	[1] [2] [3]
Physical State	Solid	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1]
Melting Point	Data not available	
Storage	-20°C	[1]

Table 2: Chemical and Spectroscopic Properties of **Tetromycin B**

Property	Value	Source
Molecular Formula	C ₃₄ H ₄₆ O ₅	[1] [2]
Molecular Weight	534.7 g/mol	[1] [2] [3]
¹ H NMR Data	Data not publicly available in detailed format. Used for structure elucidation in primary literature.	
¹³ C NMR Data	Data not publicly available in detailed format. Used for structure elucidation in primary literature.	
Mass Spectrometry Data	High-resolution mass spectrometry was used to confirm the molecular formula. Detailed fragmentation data is not publicly available.	
Infrared (IR) Spectroscopy Data	Data not publicly available.	

Mechanism of Action and Biological Activity

Tetromycin B's primary mechanism of action is the inhibition of cysteine proteases.[1] These enzymes play crucial roles in various physiological and pathological processes, including protein catabolism, antigen presentation, and parasite life cycles.[4][5]

Cysteine Protease Inhibition

Tetromycin B has been shown to inhibit several key cysteine proteases with varying efficacy.

Table 3: Inhibitory Activity of **Tetromycin B** against Cysteine Proteases

Target Enzyme	K _i (μM)
Rhodesain	0.62
Falcipain-2	1.42
Cathepsin B	1.59
Cathepsin L	32.5

Source:[1]

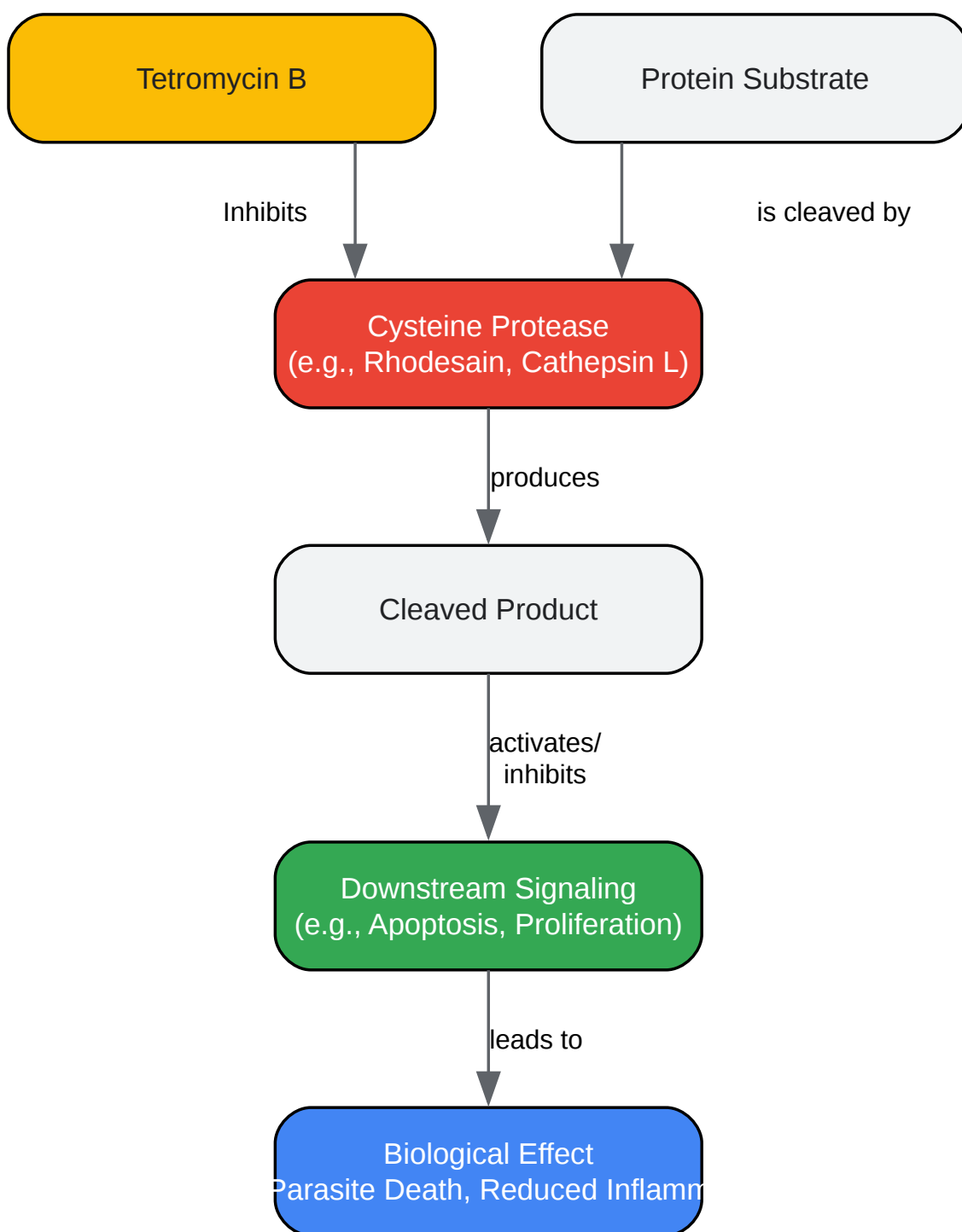
The inhibition of these proteases is central to the anti-trypanosomal and potential anti-malarial activities of **Tetromycin B**. Rhodesain is a key virulence factor in *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis (sleeping sickness).[6][7] Falcipain-2 is a crucial hemoglobinase in *Plasmodium falciparum*, the deadliest malaria parasite.[8][9]

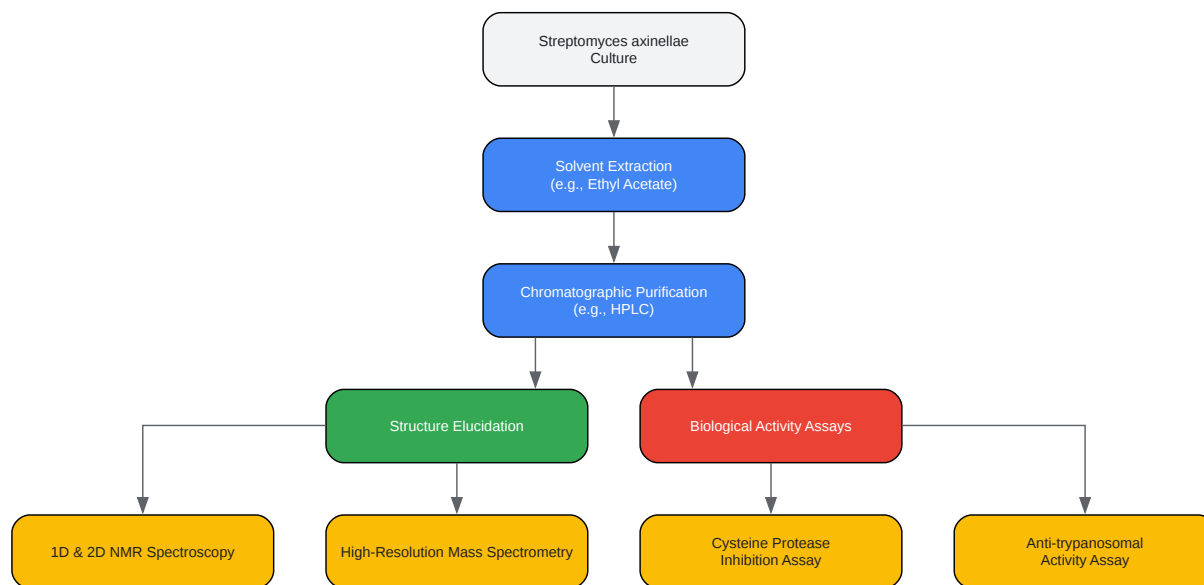
Anti-trypanosomal Activity

In vitro studies have demonstrated the efficacy of **Tetromycin B** against *Trypanosoma brucei*, with an IC₅₀ value of 30.87 μM.[1] This activity is directly linked to the inhibition of rhodesain, which is essential for parasite survival, including immune evasion and crossing the blood-brain barrier.[6][7]

Signaling Pathways

The inhibition of cysteine proteases by **Tetromycin B** can impact various downstream signaling pathways. While specific studies on **Tetromycin B**'s effects on these pathways are limited, a general understanding can be derived from the known roles of its target enzymes. For instance, cathepsins are involved in processes like apoptosis and inflammation.^{[5][10]} The following diagram illustrates a generalized signaling pathway that can be disrupted by a cysteine protease inhibitor like **Tetromycin B**.





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